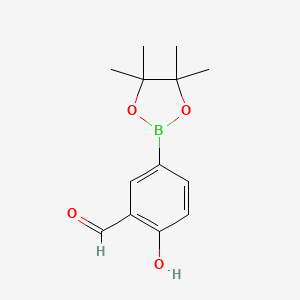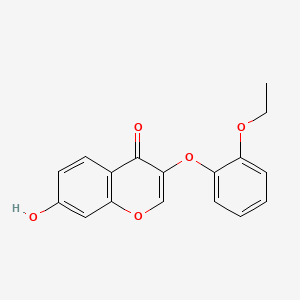![molecular formula C18H15F3N4OS B2840954 N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 391887-19-7](/img/structure/B2840954.png)
N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other benzamide and 1,2,4-triazole compounds . Trifluoromethyl ketones are valuable synthetic targets and can be used in the construction of fluorinated pharmacons .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can undergo various chemical reactions, particularly those involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds . Specific properties could be determined using various analytical methods .Scientific Research Applications
Synthesis and Structural Analysis
This compound is part of a family of derivatives synthesized for various applications, including antimicrobial activities and chemical structure analysis. For instance, studies have shown that related compounds, synthesized through different methods, exhibit significant structural properties when analyzed through X-ray crystallography and other analytical techniques. These studies contribute to the understanding of the compound's molecular structure and its potential interactions in biological systems (Chayanna Harish Chinthal et al., 2020), (R. Moreno-Fuquen et al., 2019).
Antimicrobial Activity
Research into novel 1,2,4-triazole derivatives, including compounds with structural similarities to the specified compound, has demonstrated antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents. The effectiveness of these compounds against a range of microbial species highlights their significance in addressing drug-resistant infections (Yatin J. Mange et al., 2013).
Biological Activities and Applications
Some derivatives have shown promising results in preclinical studies for various biological activities, including anti-tubercular and anti-viral properties. These findings open avenues for the development of new therapeutic agents against specific diseases. The synthesis and evaluation of novel compounds for their biological activities are crucial steps in drug discovery processes (P. Dighe et al., 2012), (A. Hebishy et al., 2020).
Chemical Reactions and Synthesis Methods
Innovative synthesis methods, such as catalyst- and solvent-free approaches, have been applied to related compounds, indicating the potential for green chemistry applications. These methods not only provide a more sustainable approach to chemical synthesis but also help in the discovery of new compounds with potential industrial and pharmaceutical applications (Kevin Arango-Daraviña et al., 2019).
properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c1-11-5-4-6-12(9-11)25-15(23-24-17(25)27)10-22-16(26)13-7-2-3-8-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHFSCDHVQHNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)

![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2840880.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2840881.png)
![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxybutan-2-yl)acetamide](/img/structure/B2840883.png)
![[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2840884.png)

![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)